Cas no 2172118-40-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid)

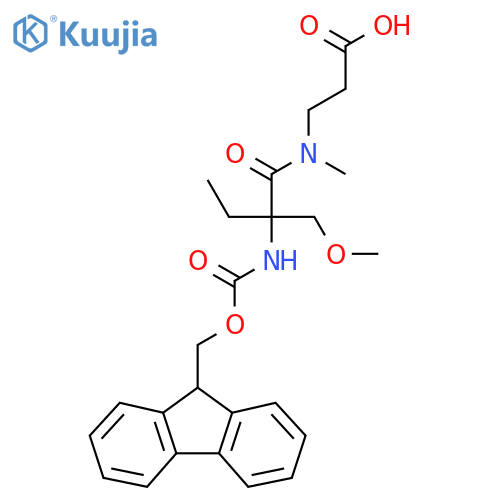

2172118-40-8 structure

商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid

- 2172118-40-8

- EN300-1520019

- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid

-

- インチ: 1S/C25H30N2O6/c1-4-25(16-32-3,23(30)27(2)14-13-22(28)29)26-24(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,4,13-16H2,1-3H3,(H,26,31)(H,28,29)

- InChIKey: AUESIEAIZTXZGR-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(C)CCC(=O)O)=O)(COC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 678

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1520019-0.1g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-10.0g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-2.5g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-250mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1520019-0.25g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-0.5g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-50mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1520019-10000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1520019-0.05g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1520019-1000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |

2172118-40-8 | 1000mg |

$3368.0 | 2023-09-26 |

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

2172118-40-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 55290-64-7(Dimethipin)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量